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Compound of Interest

Compound Name: Caprazamycin

Cat. No.: B1248949 Get Quote

Caprazamycins are a group of potent liponucleoside antibiotics first isolated from the

fermentation broth of Streptomyces sp. MK730-62F2.[1][2] These compounds have garnered

significant interest within the scientific community due to their excellent in vitro activity against

Gram-positive bacteria, particularly species of Mycobacterium, including the causative agent of

tuberculosis, Mycobacterium tuberculosis.[1] Structurally, caprazamycins are complex

molecules characterized by a unique N-methyldiazepanone ring and are derived from 5′-(β-O-

aminoribosyl)-glycyluridine.[1] This guide provides a comprehensive overview of the discovery,

isolation, and characterization of these promising antibacterial agents.

Discovery and Producing Organism
Caprazamycins A to F were discovered and isolated from the culture broth of the bacterial

strain Streptomyces sp. MK730-62F2.[3][4] This strain was identified as a producer of novel

antibiotics with strong antibacterial activity against various acid-fast bacteria and other Gram-

positive bacteria, including drug-resistant strains.[3] The producing organism, Streptomyces sp.

MK730-62F2, can be cultivated on standard microbiological media, with optimal growth

temperatures ranging from 30°C to 37°C.[4]

Experimental Protocols
Fermentation of Streptomyces sp. MK730-62F2
The production of caprazamycins is achieved through submerged fermentation of

Streptomyces sp. MK730-62F2. The following protocol is based on established methods for the
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cultivation of this strain for antibiotic production.[1]

Inoculum Preparation:

A spore suspension of Streptomyces sp. MK730-62F2 is used to inoculate 50 mL of TSB

(Tryptic Soy Broth) medium.[1]

The culture is incubated for 2 days at 30°C with agitation at 200 rpm.[1]

Production Medium and Conditions:

For the production of caprazamycins, 1 mL of the pre-culture is inoculated into 100 mL of a

production medium.[1]

The production medium consists of 1% soytone, 1% soluble starch, and 2% D-maltose, with

the pH adjusted to 6.7.[1]

The production culture is incubated for 7 days at 30°C with agitation at 200 rpm.[1]

Isolation and Purification of Caprazamycins
The following protocol outlines the steps for the extraction and partial purification of

caprazamycins from the fermentation broth.[1]

Extraction:

After the 7-day incubation period, the culture supernatant is adjusted to pH 4.[1]

The acidified supernatant is then extracted with an equal volume of butanol.[1]

The organic phase, containing the caprazamycins, is collected.[1]

Purification:

The butanol extract is evaporated to dryness.[1]

The resulting residue is redissolved in 500 μl of methanol for further analysis and purification.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://www.benchchem.com/product/b1248949?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://www.benchchem.com/product/b1248949?utm_src=pdf-body
https://www.benchchem.com/product/b1248949?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://www.benchchem.com/product/b1248949?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further purification can be achieved using chromatographic techniques such as High-

Performance Liquid Chromatography (HPLC). A Reprosil-Pur Basic C18 column is suitable

for this purpose.[1]

Data Presentation
Antibacterial Activity of Caprazamycin Derivatives
The minimum inhibitory concentrations (MICs) of various caprazamycin derivatives have been

determined against several bacterial strains, demonstrating their potent antibacterial activity.

Compound

Mycobacterium
smegmatis
ATCC607 (MIC,
µg/mL)

Methicillin-
resistant
Staphylococcus
aureus (MRSA)
(MIC, µg/mL)

Vancomycin-
resistant
Enterococcus
(VRE) (MIC, µg/mL)

Caprazamycins

(general)
6.25 - 12.5[5] - -

Palmitoyl caprazol 7 6.25[6] 3.13 - 12.5[6] 3.13 - 12.5[6]

N6'-desmethyl

palmitoyl caprazol 28
- 3.13 - 12.5[6] 3.13 - 12.5[6]

CPZEN-45

(Caprazene

derivative)

More potent than

Caprazamycin B[5]
- -

CPZEN-48

(Caprazene

derivative)

More potent than

Caprazamycin B[5]
- -

CPZEN-51

(Caprazene

derivative)

More potent than

Caprazamycin B[5]
- -

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2685681/
https://www.benchchem.com/product/b1248949?utm_src=pdf-body
https://www.benchchem.com/product/b1248949?utm_src=pdf-body
https://www.researchgate.net/publication/236083602_Novel_semisynthetic_antibiotics_from_caprazamycins_A-G_Caprazene_derivatives_and_their_antibacterial_activity
https://pubmed.ncbi.nlm.nih.gov/18092805/
https://pubmed.ncbi.nlm.nih.gov/18092805/
https://pubmed.ncbi.nlm.nih.gov/18092805/
https://pubmed.ncbi.nlm.nih.gov/18092805/
https://pubmed.ncbi.nlm.nih.gov/18092805/
https://www.researchgate.net/publication/236083602_Novel_semisynthetic_antibiotics_from_caprazamycins_A-G_Caprazene_derivatives_and_their_antibacterial_activity
https://www.researchgate.net/publication/236083602_Novel_semisynthetic_antibiotics_from_caprazamycins_A-G_Caprazene_derivatives_and_their_antibacterial_activity
https://www.researchgate.net/publication/236083602_Novel_semisynthetic_antibiotics_from_caprazamycins_A-G_Caprazene_derivatives_and_their_antibacterial_activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caprazamycins belong to the family of translocase I inhibitors.[1] Their primary mode of action

is the inhibition of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[7]

[8] MraY is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, catalyzing the

transfer of the UDP-MurNAc-pentapeptide to the undecaprenyl phosphate carrier molecule,

forming Lipid I.[1] By inhibiting this initial membrane-bound step in cell wall synthesis,

caprazamycins disrupt the integrity of the bacterial cell wall, leading to cell death.[8] The 3″-

OH group, the amino group of the aminoribosyl-glycyluridine, and an intact uracil moiety are

essential for the inhibition of MraY.[1]

Cytoplasm

Cell Membrane Periplasm
UDP-MurNAc-pentapeptide

MraY (Translocase I)Undecaprenyl-P Lipid ICatalyzes transfer Peptidoglycan Synthesis

Caprazamycin Inhibits
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Caption: Mechanism of action of Caprazamycin.

Biosynthetic Pathway
The biosynthetic gene cluster for caprazamycins has been identified and sequenced,

revealing 23 open reading frames that are likely involved in the biosynthesis, export,

resistance, and regulation of these antibiotics.[1] A proposed pathway for the biosynthesis of

the unique 3-methylglutaryl moiety involves two routes for the supply of 3-methylglutaryl-CoA.

[9][10] One pathway is encoded within the caprazamycin gene cluster itself and involves the

3-hydroxy-3-methylglutaryl-CoA synthase, Cpz5.[9][10] The second pathway is part of the

primary metabolism of the host organism and utilizes the leucine/isovalerate utilization (Liu)

pathway.[9][10] The intermediate 3-methylglutaconyl-CoA from the Liu pathway is used for the

synthesis of 3-methylglutaryl-CoA.[9] Subsequently, Cpz20 and Cpz25 from the caprazamycin
gene cluster are involved in a common route after the two pathways merge.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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